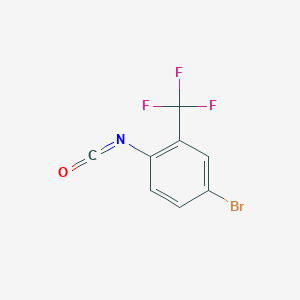

4-Bromo-2-(trifluoromethyl)phenyl isocyanate

Description

BenchChem offers high-quality 4-Bromo-2-(trifluoromethyl)phenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(trifluoromethyl)phenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-isocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFHKVBCBXPKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392869 | |

| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41513-02-4, 186589-12-8 | |

| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate

CAS Number: 186589-12-8

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a key building block in modern medicinal chemistry and drug discovery. The document delves into its chemical identity, physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its strategic application in the development of therapeutic agents, particularly kinase inhibitors, underpinned by an analysis of the critical role of the trifluoromethylphenyl scaffold. Detailed protocols for its synthesis and subsequent reactions, alongside in-depth analytical characterization and safety protocols, are provided to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective and safe utilization.

Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Design

The incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its unique electronic properties and steric profile.[1][2] Its high electronegativity and lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]

4-Bromo-2-(trifluoromethyl)phenyl isocyanate emerges as a powerful synthon that leverages these advantages. The presence of the trifluoromethyl group ortho to the isocyanate functionality, combined with a bromine atom at the para position, offers a unique combination of reactivity and structural features. This arrangement allows for the strategic introduction of this valuable pharmacophore into a diverse range of molecular architectures, making it a sought-after intermediate in the synthesis of novel therapeutic agents. This guide will provide a detailed exploration of this versatile reagent, from its fundamental properties to its practical application in the synthesis of medicinally relevant compounds.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a reagent is a prerequisite for its successful and safe application in a laboratory setting.

Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 186589-12-8 | [2] |

| Molecular Formula | C₈H₃BrF₃NO | [2] |

| Molecular Weight | 266.01 g/mol | [2] |

| IUPAC Name | 4-bromo-1-isocyanato-2-(trifluoromethyl)benzene | [3] |

| Synonyms | Benzene, 4-bromo-1-isocyanato-2-(trifluoromethyl)- | [2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | 115 °C at 10 mmHg | [2] |

| Density | 1.699 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.524 | [2] |

| Storage Temperature | 2-8°C | [2] |

Safety and Handling

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

GHS Hazard Classification: [1][2]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

-

Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and ensure full body coverage.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and amines.

-

Keep container tightly sealed.

-

Moisture sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate

The most common and industrially scalable method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. This section provides a detailed, field-proven protocol adapted from established methodologies for the synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate from its aniline precursor.

Synthetic Workflow

Caption: Synthetic pathway to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.

Experimental Protocol: Phosgenation of 4-Bromo-2-(trifluoromethyl)aniline

This protocol utilizes triphosgene as a safer alternative to phosgene gas. The causality behind this choice is the significant reduction in handling risks associated with the highly toxic and gaseous phosgene. Triphosgene, a solid, can be weighed and handled with greater ease, and it generates phosgene in situ.[4]

Materials:

-

4-Bromo-2-(trifluoromethyl)aniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Toluene or Dichloromethane

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet and an outlet bubbler (venting to a scrubber containing a sodium hydroxide solution), dissolve 4-Bromo-2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous toluene.

-

Addition of Phosgenating Agent: To this solution, add a solution of triphosgene (0.34 equivalents) in anhydrous toluene dropwise at room temperature. The stoichiometry is critical; using a slight excess of the aniline can help to consume all of the phosgene generated, but this may lead to the formation of urea byproducts.

-

Controlled Reaction: After the addition is complete, slowly heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting aniline.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The reaction mixture can be carefully filtered to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude isocyanate is typically purified by vacuum distillation to yield the final product.

Self-Validation: The purity of the distilled 4-Bromo-2-(trifluoromethyl)phenyl isocyanate should be assessed by analytical techniques such as GC-MS and NMR spectroscopy to confirm the absence of starting material and byproducts.

Reactivity and Synthetic Applications in Drug Discovery

The isocyanate functional group is a highly versatile electrophile that readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of the utility of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate in the synthesis of complex molecules.

General Reactivity Profile

Caption: Common reactions of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.

Application in the Synthesis of Kinase Inhibitors

A significant application of this isocyanate is in the synthesis of urea-based kinase inhibitors. Many potent kinase inhibitors feature a diaryl urea scaffold, which acts as a crucial hydrogen bond donor-acceptor motif, anchoring the inhibitor to the hinge region of the kinase active site.[5]

Example: Synthesis of a Diaryl Urea Kinase Inhibitor Scaffold

This protocol describes the reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with a hypothetical aromatic amine, a common step in the synthesis of kinase inhibitors such as those targeting p38 MAP kinase.[5][6][7]

Materials:

-

4-Bromo-2-(trifluoromethyl)phenyl isocyanate

-

Aromatic amine (e.g., a substituted aminopyrazole or aminopyridine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Nitrogen or Argon atmosphere

Step-by-Step Methodology:

-

Dissolution of Amine: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aromatic amine (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Isocyanate: To this solution, add a solution of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (1.0-1.1 equivalents) in the same solvent dropwise at 0 °C or room temperature. The slight excess of the isocyanate ensures complete consumption of the more valuable amine component.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS for the disappearance of the starting materials and the appearance of the urea product.

-

Isolation of Product: Upon completion, the urea product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Causality of Component Choice: The choice of an aprotic solvent is critical to prevent the hydrolysis of the isocyanate. The inert atmosphere is necessary to exclude moisture, which would lead to the formation of an unstable carbamic acid and subsequent symmetrical urea byproducts.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The coupling patterns will be influenced by the bromo and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the isocyanate carbon (typically in the range of δ 120-140 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, providing a clear diagnostic peak for the presence of this moiety.[8][9][10] The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).[11] The molecular ion peak will be observed at m/z corresponding to the molecular weight (266.01 for the most abundant isotopes). Fragmentation patterns may include the loss of the isocyanate group (-NCO) and other characteristic cleavages of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) in the region of 2250-2275 cm⁻¹.

Conclusion

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a highly valuable and versatile reagent in the arsenal of the medicinal chemist. Its unique substitution pattern provides a gateway to novel chemical entities with enhanced pharmacological properties. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for its effective and safe application in the pursuit of new and improved therapeutics. The strategic use of such fluorinated building blocks will undoubtedly continue to play a pivotal role in the future of drug discovery.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

4-bromo-2-(trifluoromethyl)phenyl isocyanate (C8H3BrF3NO). PubChemLite. Available at: [Link]

-

An updated patent review of p38 MAP kinase inhibitors (2014-2019). PubMed. Available at: [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ResearchGate. Available at: [Link]

-

1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. PubMed. Available at: [Link]

- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. Google Patents.

-

4-Bromo-2-(trifluoromethyl)phenyl isocyanate - High purity | EN. Georganics. Available at: [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

-

Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong Lab at Columbia University. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. PubMed Central. Available at: [Link]

-

Org. Synth. 2014, 91, 39-51. Available at: [Link]

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong. Available at: [Link]

-

Wiley-VCH 2007 - Supporting Information. Available at: [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available at: [Link]

-

19Flourine NMR. Available at: [Link]

Sources

- 1. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate 96 186589-12-8 [sigmaaldrich.com]

- 3. PubChemLite - 4-bromo-2-(trifluoromethyl)phenyl isocyanate (C8H3BrF3NO) [pubchemlite.lcsb.uni.lu]

- 4. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 5. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. raco.cat [raco.cat]

4-Bromo-2-(trifluoromethyl)phenyl isocyanate structure and properties

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a key building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structure, properties, reactivity, and applications, grounding its claims in established scientific principles and data.

Introduction and Strategic Importance

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a substituted aromatic isocyanate that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the unique combination of three distinct functional moieties on a single phenyl ring:

-

The Isocyanate Group (-N=C=O): A highly reactive electrophile, the isocyanate group is central to the formation of ureas, carbamates, and other critical linkages in pharmacologically active compounds. Its well-defined reactivity allows for predictable and efficient bond formation with a wide array of nucleophiles.

-

The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a cornerstone strategy in modern drug design.[2] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties and conformation.[3] The presence of fluorine-containing functional groups is a common feature in many FDA-approved drugs.[4]

-

The Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle. It readily participates in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of further molecular complexity and the construction of diverse compound libraries.

This trifecta of functionalities makes 4-Bromo-2-(trifluoromethyl)phenyl isocyanate a high-value reagent for creating novel chemical entities with potential therapeutic applications.

Molecular Structure and Identification

The structural arrangement of the functional groups dictates the compound's reactivity and steric profile. The trifluoromethyl and isocyanate groups are positioned ortho to each other, which can influence the accessibility of the isocyanate carbon to nucleophiles.

Caption: 2D Structure of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 186589-12-8[][6][7] |

| Molecular Formula | C₈H₃BrF₃NO[][7] |

| Molecular Weight | 266.01 g/mol [][6][7] |

| IUPAC Name | 4-bromo-1-isocyanato-2-(trifluoromethyl)benzene[] |

| SMILES | FC(F)(F)c1cc(Br)ccc1N=C=O[6] |

| InChI | 1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11,12)/h1-3H[][6] |

| InChI Key | UZFHKVBCBXPKKE-UHFFFAOYSA-N[][6] |

Physicochemical and Safety Properties

Understanding the physical properties and safety hazards is paramount for the proper handling, storage, and application of this reagent.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to yellow liquid | [8] |

| Boiling Point | 115 °C at 10 mmHg | [6] |

| 235.6 ± 40.0 °C at 760 mmHg | [] | |

| Density | 1.699 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.524 | [6] |

| Purity | ≥95% - 96% | [][6] |

| Storage | Store at 2-8°C, away from moisture |[][6] |

Safety Profile

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

GHS Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[6] It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] It is also suspected of causing respiratory irritation.[6]

-

Signal Word: Danger[6]

-

Personal Protective Equipment (PPE): Handling requires the use of appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] All work should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[9][10]

-

Incompatibilities: Isocyanates are incompatible with many classes of compounds, including water, alcohols, amines, acids, and bases.[11] Contact with these substances, particularly water and other nucleophiles, can lead to vigorous, exothermic reactions and the release of toxic gases.[11]

-

Storage and Handling: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[][6] It is crucial to protect it from moisture to prevent degradation and pressure build-up in the container from CO₂ evolution.

Core Reactivity and Synthetic Applications

The synthetic utility of this reagent is primarily driven by the electrophilic nature of the isocyanate group. The central carbon atom of the -N=C=O functional group is highly susceptible to nucleophilic attack.

Key Reaction Pathways

-

Urea Formation: The reaction with primary or secondary amines is rapid and typically quantitative, yielding substituted ureas. This is one of the most common applications in medicinal chemistry for linking molecular fragments.

-

Carbamate (Urethane) Formation: Alcohols and phenols react with the isocyanate, usually in the presence of a catalyst (e.g., a tertiary amine or a tin compound), to form stable carbamate linkages.

-

Reaction with Water: The isocyanate reacts with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding aniline (4-bromo-2-(trifluoromethyl)aniline) and carbon dioxide gas. This highlights the critical need for anhydrous reaction conditions.

Caption: Key reaction pathways of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.

Applications in Drug Discovery

This reagent serves as a crucial building block for synthesizing compounds targeting a wide range of diseases.[1][12] The resulting urea and carbamate moieties are common structural motifs in many biologically active molecules, including kinase inhibitors, GPCR modulators, and enzyme inhibitors. The presence of the trifluoromethyl group can confer desirable ADME (absorption, distribution, metabolism, and excretion) properties, while the bromo-substituent allows for late-stage diversification of drug candidates to optimize potency and selectivity.[2]

Representative Experimental Workflow: Urea Synthesis

The following protocol outlines a generalized, self-validating procedure for the synthesis of a substituted urea, a cornerstone reaction for this class of reagents. The causality behind each step is explained to ensure scientific integrity.

Caption: General experimental workflow for urea synthesis.

Step-by-Step Methodology with Rationale

-

Reagent Preparation: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

-

Causality: Anhydrous solvent is critical to prevent the competing reaction of the isocyanate with water, which would form an undesired aniline byproduct.[11]

-

-

Inert Atmosphere: Place the amine solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: This further protects the highly reactive isocyanate from atmospheric moisture, ensuring the reaction proceeds cleanly towards the desired urea product.

-

-

Controlled Addition: Slowly add a solution of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (1.0 to 1.1 equivalents) to the stirred amine solution, typically at a reduced temperature (0 °C).

-

Causality: The reaction is often exothermic. Slow, cooled addition helps to control the reaction rate, dissipate heat, and prevent the formation of side products.

-

-

Reaction Monitoring: Allow the reaction to warm to ambient temperature and stir until completion. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Monitoring ensures the reaction is allowed to proceed to completion without unnecessary heating or extended reaction times, which could lead to degradation.

-

-

Work-up and Purification: Once complete, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified.

-

Causality: Purification, often by flash column chromatography or recrystallization, is necessary to remove any unreacted starting materials, excess reagents, and minor side products to yield the pure, characterizable urea.

-

This self-validating protocol, grounded in the fundamental principles of isocyanate chemistry, provides a reliable framework for the successful application of this reagent.

Conclusion

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a powerful and versatile chemical tool. Its well-defined structure and predictable reactivity, combined with the strategic placement of a trifluoromethyl group and a bromine handle, make it an invaluable building block for the synthesis of novel compounds in drug discovery and materials science. Proper understanding of its properties and adherence to strict safety and handling protocols are essential for leveraging its full synthetic potential.

References

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Georganics. (n.d.). 4-Bromo-2-(trifluoromethyl)phenyl isocyanate - High purity. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-2-(trifluoromethyl)phenyl isocyanate (C8H3BrF3NO). Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. Retrieved from [Link]

-

PubMed. (2025). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). PHENYL ISOCYANATE. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate - High purity | EN [georganics.sk]

- 2. jelsciences.com [jelsciences.com]

- 3. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate 96 186589-12-8 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. PHENYL ISOCYANATE | Occupational Safety and Health Administration [osha.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. As a critical reagent in the synthesis of complex molecules for pharmaceutical and materials science applications, a thorough understanding of its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation. Due to the compound's high reactivity, particularly the isocyanate moiety's sensitivity to protic substances, this guide emphasizes theoretical predictions of solubility, solvent selection criteria, and a robust, step-by-step experimental protocol for accurate quantification. This document is intended for researchers, chemists, and drug development professionals who require precise solubility data to ensure reproducible and successful experimental outcomes.

Introduction: The Challenge of a Reactive Intermediate

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a substituted aromatic isocyanate, a class of compounds renowned for their utility as versatile building blocks in organic synthesis. The electrophilic nature of the isocyanate group (–N=C=O) allows for facile reactions with a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and other derivatives.[1] This reactivity is the cornerstone of its application in creating novel pharmaceuticals and advanced polymers.

However, this same reactivity presents a significant challenge when considering its solubility. The isocyanate group will readily react with protic solvents (e.g., water, alcohols, primary/secondary amines), leading to the degradation of the starting material and the formation of undesired byproducts.[1][2] Consequently, solubility determination is not merely a matter of dissolution but a carefully controlled process to prevent chemical transformation. This guide addresses this challenge by providing both a theoretical and a practical roadmap for scientists.

Physicochemical Profile of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its solubility behavior and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₃BrF₃NO | [] |

| Molecular Weight | 266.01 g/mol | [] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | ~1.699 g/mL at 25 °C | |

| Boiling Point | 115 °C at 10 mmHg | |

| Refractive Index | n20/D 1.524 | |

| CAS Number | 186589-12-8 |

Molecular Structure: The structure combines a benzene ring with three key substituents:

-

Isocyanate group (–N=C=O): A highly reactive, polar functional group.

-

Bromo group (–Br): A heavy halogen that contributes to the molecule's overall density and hydrophobicity.

-

Trifluoromethyl group (–CF₃): A strongly electron-withdrawing and lipophilic group.

Theoretical Solubility Considerations & Solvent Selection

The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound. The molecule exhibits a dual nature: the aromatic ring and halogen substituents impart significant non-polar/lipophilic character, while the isocyanate group provides a degree of polarity.

Favorable Solvents (Aprotic Systems)

Based on its structure, 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is expected to be most soluble in aprotic organic solvents. These solvents lack acidic protons and therefore do not react with the isocyanate group.

-

Aprotic, Non-Polar to Moderately Polar Solvents: These are excellent candidates for achieving high solubility. The aromatic ring and halogenated groups will interact favorably with these solvents through van der Waals forces and dipole-dipole interactions.

-

Aprotic, Polar Solvents: High polarity solvents that lack acidic protons can also be effective, primarily by interacting with the polar isocyanate group.

-

Examples: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Unfavorable & Reactive Solvents (Protic Systems)

It is imperative to avoid all protic solvents. The isocyanate group will react with these solvents, leading to compound degradation. This is not a dissolution process but an irreversible chemical reaction.

-

Water: Reacts to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide.[1][6] This reaction can cause pressure buildup in sealed containers.[2][6]

-

Alcohols (e.g., Methanol, Ethanol): React to form urethanes.[1]

-

Primary and Secondary Amines: React to form ureas.[1]

Experimental Protocol for Solubility Determination

Given the absence of published quantitative solubility data, this section provides a robust, validated methodology for its determination in the laboratory. The chosen analytical technique is a back-titration method, a standard and reliable approach for quantifying isocyanate content.[7]

Critical Safety Precautions

Isocyanates are toxic, potent respiratory and skin sensitizers, and lachrymators (cause tearing).[4][8] All handling must be performed under stringent safety protocols.

-

Ventilation: All work must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles with a face shield.

-

Moisture Control: Use oven-dried glassware and anhydrous grade solvents to prevent reaction with ambient moisture.

Workflow for Solubility Measurement

The following diagram outlines the logical flow of the experimental procedure.

Caption: Two-step reaction scheme for the back-titration of isocyanates.

Calculation of Solubility:

-

Moles of HCl for reacted amine: Moles HCl = (V_blank - V_sample) [L] * Molarity_HCl [mol/L]

-

Moles of Isocyanate in aliquot: Since the stoichiometry between HCl and the reacted amine is 1:1, and the amine and isocyanate is 1:1: Moles NCO = Moles HCl

-

Concentration in mol/L: Solubility [mol/L] = Moles NCO / Volume_aliquot [L]

-

Concentration in g/100 mL: Solubility [g/100 mL] = (Solubility [mol/L] * 266.01 [g/mol]) / 10

The results should be tabulated clearly, specifying the solvent and temperature for each measurement.

Conclusion

References

-

Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Guide to handling isocyanates. Retrieved from [Link]

-

ACS Publications. (1951). Reactivity of Organic Isocyanates. Industrial & Engineering Chemistry. [Link]

-

Wikipedia. (n.d.). Phenyl isocyanate. Retrieved from [Link]

-

Transport Canada. (2022). Isocyanates – A family of chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

Georganics. (n.d.). 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. Retrieved from [Link]

-

WorkSafe. (2017). Safe use of isocyanates. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]

-

ISOPA. (2024). Safe Use and Handling of Diisocyanates. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Safe Use of Di-Isocyanates. (n.d.). Retrieved from [Link]

Sources

Unraveling the Covalent Mechanism of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate: A Technical Guide for Drug Discovery Professionals

Abstract

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a reactive electrophilic compound with significant potential in the realm of chemical biology and drug discovery. Its mechanism of action is rooted in the high reactivity of the isocyanate functional group towards biological nucleophiles, leading to the formation of stable covalent adducts. This in-depth technical guide provides a comprehensive overview of the core mechanism, the influence of its chemical structure on reactivity, and a practical framework for its investigation as a potential covalent inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this compound.

Introduction: The Chemical Biology of Aryl Isocyanates

Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (–N=C=O) directly attached to an aromatic ring. This functional group is highly electrophilic, rendering these molecules susceptible to nucleophilic attack. In a biological context, this reactivity is the cornerstone of their mechanism of action and toxicity.[1] Isocyanates are known to react with a variety of biological nucleophiles, including the side chains of amino acids such as lysine, cysteine, and serine, as well as with DNA bases.[1][2] This indiscriminate reactivity can lead to the formation of carbamoyl metabolites that can further interact with other macromolecules, contributing to their toxic effects.[1]

However, this inherent reactivity can also be harnessed for therapeutic purposes. The formation of a stable covalent bond between a small molecule and its protein target can offer several advantages in drug design, including prolonged duration of action, increased potency, and the ability to target shallow binding pockets. This has led to a resurgence of interest in the development of covalent inhibitors for a range of therapeutic targets.[3]

Core Mechanism of Action: Covalent Modification of Biomolecules

The central carbon atom of the isocyanate group in 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This electrophilicity is further modulated by the substituents on the phenyl ring. The primary mechanism of action involves the nucleophilic attack of a biological macromolecule on this electrophilic carbon, leading to the formation of a covalent carbamoyl adduct.

The general reaction can be depicted as follows:

R-N=C=O + Nu-H → R-NH-C(=O)-Nu

Where R represents the 4-bromo-2-(trifluoromethyl)phenyl group and Nu-H represents a biological nucleophile (e.g., the thiol group of cysteine, the amine group of lysine, or the hydroxyl group of serine or threonine).

Influence of Ring Substituents on Reactivity

The reactivity of the isocyanate group is significantly influenced by the electronic properties of the aromatic ring. In the case of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, the presence of two electron-withdrawing groups, a bromine atom at the para position and a trifluoromethyl group at the ortho position, is expected to enhance the electrophilicity of the isocyanate carbon. This heightened reactivity suggests that the compound will readily engage with biological nucleophiles.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Bromine (Br) | Para (4) | Inductively withdrawing, weakly deactivating | Increases electrophilicity of the isocyanate carbon |

| Trifluoromethyl (CF3) | Ortho (2) | Strongly inductively withdrawing, strongly deactivating | Significantly increases electrophilicity of the isocyanate carbon |

Investigating the Mechanism of Action: A Practical Guide

A thorough investigation of the mechanism of action of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate requires a multi-faceted approach, combining biochemical, biophysical, and cellular assays. The following sections outline key experimental workflows to characterize its activity as a potential covalent inhibitor.

Target Identification and Validation

Given the reactivity of isocyanates, identifying the specific biological targets of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a critical first step.

ABPP is a powerful chemoproteomic technique to identify the protein targets of a reactive small molecule in a complex biological system.

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Protocol:

-

Proteome Preparation: Prepare cell lysates or use intact cells from a relevant biological system.

-

Compound Incubation: Treat the proteome with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Target Enrichment (Optional but Recommended): If an alkyne- or azide-tagged version of the compound is synthesized, perform click chemistry to attach a reporter tag (e.g., biotin) for enrichment of labeled proteins using streptavidin beads.

-

Proteolytic Digestion: Digest the enriched proteins (or the entire proteome) into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that have been covalently modified by the compound.

Characterization of Covalent Binding

Once potential protein targets have been identified, it is essential to confirm and characterize the covalent interaction.

Intact protein mass spectrometry can directly confirm the formation of a covalent adduct by detecting the mass shift corresponding to the addition of the compound.

Caption: Workflow for Intact Protein Mass Spectrometry.

Protocol:

-

Incubation: Incubate the purified target protein with an excess of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.

-

Sample Preparation: Remove excess, unbound compound using a desalting column or buffer exchange.

-

LC-MS Analysis: Analyze the protein sample using a high-resolution mass spectrometer capable of intact protein analysis.

-

Data Analysis: Compare the mass spectrum of the treated protein with that of the untreated control. A mass increase corresponding to the molecular weight of the isocyanate (265.94 g/mol ) confirms covalent modification.

For enzyme targets, the potency of an irreversible covalent inhibitor is best described by the second-order rate constant kinact/KI.[4] This parameter reflects the efficiency of covalent modification.

Protocol:

-

Enzyme Activity Assay: Establish a robust assay to measure the activity of the target enzyme.

-

Time-Dependent Inhibition: Incubate the enzyme with various concentrations of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate for different periods.

-

Measure Residual Activity: At each time point, initiate the enzymatic reaction and measure the initial rate.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against time for each inhibitor concentration. The negative slope of each line represents the observed rate of inactivation (kobs). Then, plot the kobs values against the inhibitor concentration. The slope of this second plot represents kinact/KI.

Cellular Assays to Probe Mechanism

Cell-based assays are crucial to understand the biological consequences of target engagement by 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.

Cellular thermal shift assays (CETSA) or in-cell Western blotting can be used to confirm that the compound engages its target in a cellular context.

Depending on the identified target and its associated signaling pathway, a variety of phenotypic assays can be employed, such as cell viability assays, apoptosis assays, or cell cycle analysis.

Safety and Handling

Isocyanates are toxic and should be handled with extreme care in a well-ventilated fume hood.[5] They are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, as well as respiratory sensitization.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Isocyanates are also moisture-sensitive and should be stored under an inert atmosphere.[5]

Conclusion

4-Bromo-2-(trifluoromethyl)phenyl isocyanate represents a valuable tool for chemical biology and a potential starting point for the development of novel covalent therapeutics. Its mechanism of action is predicated on the electrophilic nature of the isocyanate moiety, leading to covalent modification of biological macromolecules. The electron-withdrawing substituents on the phenyl ring are anticipated to enhance its reactivity. A systematic approach, employing a combination of proteomic, biochemical, and cellular methodologies, is essential to fully elucidate its biological targets and functional consequences. The experimental frameworks provided in this guide offer a robust starting point for researchers to unravel the intricate mechanism of this intriguing molecule.

References

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Georganics. (n.d.). 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. Retrieved from [Link]

-

Johnson, D. S., & Weïwer, M. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

-

de la Torre, G., & Gotor, V. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(26), 18635-18663. [Link]

-

ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Retrieved from [Link]

-

American Chemical Society. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(11), 2936–2954. [Link]

-

Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-2-(trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Retrieved from [Link]

-

Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

-

Quora. (2021, July 18). I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?. Retrieved from [Link]

-

PubMed. (1988). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl.... Retrieved from [Link]

-

National Institutes of Health. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. Retrieved from [Link]

-

Health and Safety Executive. (n.d.). Biological Monitoring for Isocyanates. Retrieved from [Link]

Sources

- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethoxy)phenyl isocyanate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Potential of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate: A Technical Guide for Innovative Research

Foundational Profile: A Molecule of Untapped Versatility

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a halogenated aromatic isocyanate with the molecular formula C8H3BrF3NO and a molecular weight of 266.01 g/mol .[] Its unique structure, featuring a reactive isocyanate group, a trifluoromethyl moiety, and a bromine atom, offers a powerful combination of functionalities for diverse chemical transformations. The compound is typically a liquid with a boiling point of 115 °C at 10 mmHg and a density of approximately 1.699 g/mL at 25 °C.[2] Proper storage is crucial, with recommended conditions being 2-8°C under an inert atmosphere.[][2][3]

Caption: Chemical structure of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.

The highly electrophilic isocyanate group (-N=C=O) readily reacts with nucleophiles like amines and alcohols. The potent electron-withdrawing nature of the trifluoromethyl group (-CF3) further enhances this reactivity. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling further molecular diversification.

Established Role: A Versatile Building Block

Currently, 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is primarily utilized as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[4][5] Its demonstrated utility in creating bioactive compounds underscores its potential for broader applications.

Frontier Research Area 1: Innovations in Medicinal Chemistry

The trifluoromethyl group is a highly sought-after substituent in drug design, known to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[6][7] The presence of both a trifluoromethyl group and a synthetically versatile bromine atom makes 4-Bromo-2-(trifluoromethyl)phenyl isocyanate a particularly attractive starting material for novel drug discovery programs.

Proposed Research: Synthesis of Novel Kinase Inhibitor Scaffolds

Many FDA-approved kinase inhibitors incorporate a urea or carbamate moiety that interacts with the hinge region of the kinase domain. The isocyanate functionality of the title compound provides a direct route to such structures.

Caption: Synthesis of functionalized, flame-retardant polyurethanes.

Experimental Protocol: Polyurethane Synthesis

-

In a moisture-free reaction vessel under an inert atmosphere, combine a di- or polyfunctional alcohol (polyol) with a catalytic amount of a suitable catalyst (e.g., dibutyltin dilaurate).

-

Slowly add a stoichiometric amount of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate to the stirred polyol solution.

-

Heat the reaction mixture to 60-80 °C and monitor the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).

-

Once the reaction is complete, the resulting polymer can be isolated and characterized.

Trustworthiness: The exclusion of water is critical for the successful synthesis of high molecular weight polyurethanes, as water will react with the isocyanate to produce an unstable carbamic acid, which decomposes to an amine and carbon dioxide, leading to chain termination and foaming.

Frontier Research Area 3: Novel Synthetic Methodologies

The unique electronic and steric environment of the aromatic ring in 4-Bromo-2-(trifluoromethyl)phenyl isocyanate presents opportunities for exploring new synthetic transformations.

Proposed Research: Directed ortho-Metalation

The trifluoromethyl group and the isocyanate (or a derivative thereof) could serve as directing groups for ortho-lithiation or other metalation reactions. This would enable the regioselective introduction of a third substituent onto the aromatic ring, providing access to highly functionalized and unique building blocks.

Safety and Handling

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. [2][8]It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. [9][10]Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. [2][10]All work should be conducted in a well-ventilated fume hood. [11][12]

Conclusion

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a versatile and underutilized reagent with significant potential for innovation. The research avenues outlined in this guide—spanning medicinal chemistry, materials science, and synthetic methodology—are intended to inspire further exploration of this promising molecule. The scientific community is encouraged to investigate these and other novel applications, unlocking the full potential of this unique chemical entity.

References

-

PubChem. 4-(Trifluoromethyl)phenyl isocyanate. [Link]

- Google Patents.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Georganics. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE. [Link]

-

MDPI. Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. [Link]

-

PubChemLite. 4-bromo-2-(trifluoromethyl)phenyl isocyanate (C8H3BrF3NO). [Link]

-

ACS Symposium Series. Materials and Chemistry of Polyurethanes. [Link]

-

PubChem. 3-(Trifluoromethyl)phenyl isocyanate. [Link]

-

Wikipedia. Epoxy. [Link]

-

Georganics. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate - High purity | EN. [Link]

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)

-

Occupational Safety and Health Administration. PHENYL ISOCYANATE. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Supporting Information. Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. [Link]

Sources

- 2. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate 96 186589-12-8 [sigmaaldrich.com]

- 3. 1548-13-6|4-(Trifluoromethyl)phenylisocyanate|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate - High purity | EN [georganics.sk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(Trifluoromethyl)phenyl isocyanate 99 1548-13-6 [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.co.uk [fishersci.co.uk]

The Synthetic Chemist's Compass: A Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a highly reactive aromatic isocyanate that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic placement of a bromine atom, a trifluoromethyl group, and an isocyanate functional group on a benzene ring offers a unique combination of reactivity and functionality. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the isocyanate group is a powerful electrophile for the formation of urea and carbamate linkages.

This technical guide provides a comprehensive overview of 4-bromo-2-(trifluoromethyl)phenyl isocyanate, from its synthesis and chemical properties to its applications in drug discovery, with a focus on providing practical insights for researchers in the field.

I. Synthesis of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate: A Two-Step Approach

The synthesis of 4-bromo-2-(trifluoromethyl)phenyl isocyanate is typically achieved through a two-step process, starting from the commercially available 2-(trifluoromethyl)aniline. The first step involves the regioselective bromination of the aniline, followed by the conversion of the resulting aminophenyl bromide to the isocyanate.

Step 1: Synthesis of 4-Bromo-2-(trifluoromethyl)aniline

The key challenge in this step is to achieve selective bromination at the para-position to the amino group, which is a strong ortho-, para-director. Due to the steric hindrance from the adjacent trifluoromethyl group, the para-substituted product is preferentially formed.

Experimental Protocol:

-

Materials: 2-(Trifluoromethyl)aniline, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-(trifluoromethyl)aniline.

-

Causality Behind Experimental Choices:

-

The use of NBS as a brominating agent offers milder reaction conditions and better regioselectivity compared to liquid bromine.

-

Acetonitrile is a suitable solvent as it is relatively inert and dissolves both the starting material and the reagent.

-

Conducting the reaction at a low temperature (0 °C) initially helps to control the exothermic nature of the reaction and minimize the formation of side products.

Step 2: Conversion to 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate

The transformation of the aniline to the isocyanate is most commonly achieved through phosgenation, using phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).

Experimental Protocol (using Triphosgene):

-

Materials: 4-Bromo-2-(trifluoromethyl)aniline, Triphosgene, Anhydrous toluene, Triethylamine (or another non-nucleophilic base).

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it may produce phosgene in situ.

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve triphosgene (0.4 equivalents) in anhydrous toluene under an inert atmosphere.

-

In the dropping funnel, prepare a solution of 4-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.

-

Add the aniline/base solution dropwise to the stirred triphosgene solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction by IR spectroscopy, looking for the disappearance of the N-H stretching bands of the aniline and the appearance of the strong isocyanate (-N=C=O) stretching band around 2270 cm⁻¹.

-

Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Carefully concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2-(trifluoromethyl)phenyl isocyanate.

-

The product can be purified by vacuum distillation.

-

Self-Validating System: The progress of the reaction can be reliably monitored by IR spectroscopy. The complete disappearance of the characteristic N-H stretches of the starting aniline and the appearance of the intense, sharp isocyanate peak are clear indicators of reaction completion.

Synthesis Workflow Diagram

Caption: Synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.

II. Chemical Properties and Reactivity

The reactivity of 4-bromo-2-(trifluoromethyl)phenyl isocyanate is dominated by the highly electrophilic carbon atom of the isocyanate group. This makes it susceptible to nucleophilic attack by a wide range of compounds containing active hydrogen atoms, such as amines, alcohols, and water.

Reaction with Nucleophiles:

-

With Amines (Urea Formation): The reaction with primary or secondary amines is rapid and typically exothermic, yielding substituted ureas. This is a cornerstone reaction in the synthesis of many biologically active molecules.[1]

-

With Alcohols (Carbamate Formation): Alcohols react with the isocyanate to form carbamates (urethanes). This reaction is generally slower than the reaction with amines and may require heating or the use of a catalyst, such as a tertiary amine or an organotin compound.[2]

-

With Water (Decarboxylation and Amine Formation): Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding aniline (in this case, 4-bromo-2-(trifluoromethyl)aniline) and carbon dioxide. This highlights the importance of using anhydrous conditions when handling and reacting isocyanates.

Influence of Substituents on Reactivity:

The electron-withdrawing nature of both the bromine atom and the trifluoromethyl group on the phenyl ring increases the electrophilicity of the isocyanate carbon, making 4-bromo-2-(trifluoromethyl)phenyl isocyanate more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.

General Reactivity Diagram

Caption: Reactions of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.

III. Applications in Drug Discovery

The primary and most well-documented application of 4-bromo-2-(trifluoromethyl)phenyl isocyanate is as a key intermediate in the synthesis of Sorafenib , a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3]

Synthesis of Sorafenib:

In the synthesis of Sorafenib, 4-bromo-2-(trifluoromethyl)phenyl isocyanate is reacted with 4-(4-aminophenoxy)-N-methylpicolinamide to form the central urea linkage of the drug molecule.[3]

Sorafenib Synthesis Workflow

Sources

Methodological & Application

Using 4-Bromo-2-(trifluoromethyl)phenyl isocyanate as a derivatizing agent

An Application Guide to Derivatization using 4-Bromo-2-(trifluoromethyl)phenyl isocyanate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate as a pre-column derivatizing agent for the analysis of nucleophilic compounds, particularly alcohols and amines. The guide elucidates the underlying reaction mechanism, offers step-by-step experimental procedures for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) applications, and provides expert insights into optimizing reaction conditions and troubleshooting common issues. The inclusion of the trifluoromethyl and bromo moieties on the phenyl ring enhances the detectability and chromatographic behavior of the resulting derivatives, making this reagent a powerful tool for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

In modern analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is paramount. However, many target molecules, such as alcohols and amines, lack the intrinsic physicochemical properties required for direct analysis. They may exhibit poor volatility for gas chromatography, lack a strong chromophore for UV-Vis detection in liquid chromatography, or show poor ionization efficiency for mass spectrometry.

Chemical derivatization addresses these challenges by covalently modifying the analyte to produce a derivative with more favorable analytical characteristics.[1] 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a highly effective reagent designed for this purpose. Its utility stems from three key structural features:

-

The Isocyanate Group (-N=C=O): This functional group is highly electrophilic and reacts readily with nucleophiles containing active hydrogen atoms, such as primary and secondary amines, alcohols, and thiols.

-

The Phenyl Ring: Provides a strong chromophore, significantly enhancing the molar absorptivity of the analyte for robust UV detection in HPLC.

-

The Trifluoromethyl (-CF3) and Bromo (-Br) Groups: These electron-withdrawing groups increase the reactivity of the isocyanate. Furthermore, the halogen atoms make the derivative highly responsive to electron capture detection (ECD) in gas chromatography and provide distinct isotopic patterns in mass spectrometry, aiding in structural elucidation.

This guide will focus on the two primary applications of this reagent: the derivatization of alcohols to form carbamate (urethane) derivatives for HPLC-UV analysis, and the derivatization of amines to form urea derivatives for GC-MS analysis.

Reagent Profile and Safety Imperatives

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and associated hazards is essential.

Physicochemical Data

| Property | Value | Source |

| Chemical Name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | [2] |

| CAS Number | 186589-12-8 | [2] |

| Molecular Formula | C₈H₃BrF₃NO | [2][3] |

| Molecular Weight | 266.01 g/mol | [2] |

| Appearance | Liquid | - |

| Boiling Point | 115 °C at 10 mmHg | [2] |

| Density | 1.699 g/mL at 25 °C | [2] |

| Storage Temperature | 2-8°C, Moisture Sensitive | [2] |

Critical Safety and Handling

Isocyanates are potent respiratory sensitizers and irritants. Inhalation can cause allergic reactions and asthma-like symptoms.[4][5] The compound is also classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2][6]

Mandatory Safety Precautions:

-

Engineering Controls: All handling of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, both in pure form and in solution, must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[2][7]

-

Moisture Sensitivity: The reagent reacts with water. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a refrigerator.[2] Use anhydrous solvents and dried glassware for all reactions.

-

Disposal: Dispose of waste materials and excess reagent in accordance with local, state, and federal regulations for hazardous chemical waste.

Mechanism of Derivatization: Nucleophilic Addition

The core of the derivatization process is the nucleophilic addition reaction between the analyte and the isocyanate. The carbon atom in the isocyanate group (-N=C=O) is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

An analyte with an active hydrogen, such as an alcohol (R-OH) or a primary/secondary amine (R-NH₂ or R₂NH), acts as the nucleophile. The lone pair of electrons on the oxygen or nitrogen atom attacks the electrophilic isocyanate carbon. This is typically followed by proton transfer to the nitrogen atom, resulting in a stable, neutral derivative.

-

With Alcohols: The reaction yields a N-aryl carbamate (also known as a urethane).[8][9][10]

-

With Amines: The reaction yields a N,N'-disubstituted urea (from a primary amine) or a N,N,N'-trisubstituted urea (from a secondary amine).

This reaction is generally rapid and proceeds to completion, which is a critical attribute for a reliable derivatization protocol.

Caption: General mechanism of derivatization.

Application Protocol 1: Analysis of Alcohols via HPLC-UV

This protocol is designed for the quantification of primary and secondary alcohols in a sample matrix. The resulting N-aryl carbamate derivatives are thermally stable and possess a strong UV chromophore, making them ideal for analysis by reverse-phase HPLC.

Principle and Causality

Many simple alcohols lack a UV chromophore, rendering them invisible to standard HPLC-UV detectors. Derivatization with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate attaches a strongly UV-absorbing phenyl group to the alcohol, dramatically increasing detection sensitivity.[11][12] The reaction is often facilitated by a tertiary amine catalyst, which acts as a non-nucleophilic base to deprotonate the alcohol, thereby increasing its nucleophilicity and accelerating the reaction rate.[13][14]

Materials and Reagents

-

4-Bromo-2-(trifluoromethyl)phenyl isocyanate (Reagent)

-

Analyte Standard(s) or Sample

-

Anhydrous Acetonitrile (ACN), HPLC grade

-

Anhydrous Pyridine or Triethylamine (TEA) (Catalyst)

-

Methanol (Quenching Agent)

-

Deionized Water, HPLC grade

-

Formic Acid or Acetic Acid (for mobile phase)

-

Volumetric flasks, autosampler vials, syringes, and 0.22 µm filters

Experimental Workflow

Caption: Experimental workflow for alcohol derivatization and HPLC analysis.

Step-by-Step Protocol

-

Reagent Solution Preparation (10 mg/mL): In a fume hood, accurately weigh 50 mg of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate and dissolve it in 5.0 mL of anhydrous acetonitrile in a volumetric flask. Causality: Anhydrous solvent is critical to prevent hydrolysis of the isocyanate reagent.

-

Standard/Sample Preparation: Prepare a stock solution of the alcohol standard in anhydrous acetonitrile (e.g., 1 mg/mL). Samples should be dissolved and diluted in anhydrous acetonitrile to an expected concentration within the calibration range.

-

Derivatization Reaction:

-

In an autosampler vial, add 100 µL of the standard or sample solution.

-

Add 100 µL of the Reagent Solution.

-

Add 10 µL of anhydrous pyridine (catalyst).

-

Cap the vial tightly and vortex for 10 seconds.

-

Heat the vial in a heating block or oven at 60°C for 30 minutes. The optimal time and temperature may need to be determined empirically for specific alcohols.[15]

-

-

Quenching: After cooling to room temperature, add 50 µL of methanol to the vial to react with and neutralize any excess isocyanate reagent. Vortex for 10 seconds. Causality: This step is crucial to prevent the excess reagent from reacting with protic solvents in the mobile phase or damaging the HPLC column.

-

Final Preparation: Dilute the reaction mixture to 1.0 mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (or scan for optimal wavelength).

-

Injection Volume: 10 µL.

-

Expected Results

The derivatized alcohol will elute as a sharp peak, typically at a much later retention time than the underivatized alcohol due to its increased hydrophobicity. A calibration curve should be constructed by derivatizing a series of standards of known concentrations to enable accurate quantification of the analyte in unknown samples.

Application Protocol 2: Analysis of Amines via GC-MS

This protocol details the derivatization of primary and secondary amines into their corresponding urea derivatives for analysis by GC-MS. This is particularly useful for volatile or semi-volatile amines.

Principle and Causality

Derivatization of amines with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate serves two main purposes for GC analysis. First, it reduces the polarity of the highly polar amine group, which improves peak shape and reduces tailing on common non-polar or mid-polar GC columns. Second, it increases the molecular weight and introduces a clear fragmentation pattern in the mass spectrometer, aiding in identification and quantification.[16][17] The reaction is typically very fast and often does not require a catalyst.

Materials and Reagents

-

4-Bromo-2-(trifluoromethyl)phenyl isocyanate (Reagent)

-

Analyte Standard(s) or Sample

-

Anhydrous Ethyl Acetate or Dichloromethane (Solvent)

-

Anhydrous Sodium Sulfate (for drying samples if necessary)

-

GC vials with PTFE-lined septa

Step-by-Step Protocol

-

Reagent Solution Preparation (10 mg/mL): In a fume hood, dissolve 50 mg of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate in 5.0 mL of anhydrous ethyl acetate.

-

Sample Preparation: Dissolve the amine-containing sample or standard in anhydrous ethyl acetate to a suitable concentration (e.g., 10-100 µg/mL). If the sample is aqueous, perform a liquid-liquid extraction into an immiscible organic solvent and dry the organic layer with anhydrous sodium sulfate.

-

Derivatization Reaction:

-

In a GC vial, add 200 µL of the sample or standard solution.

-

Add 50 µL of the Reagent Solution (ensuring a molar excess of the reagent).

-

Cap the vial tightly and vortex for 30 seconds.

-

Let the reaction proceed at room temperature for 15 minutes. For sterically hindered or less reactive amines, warming to 50°C for 15-20 minutes may be beneficial.

-

-

GC-MS Analysis:

-

Directly inject an aliquot of the reaction mixture. No quenching or work-up is typically required if a sufficient excess of the reagent is avoided.

-

GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 280°C.

-

Oven Program: 80°C hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.[16]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.